2-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole
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Description
The compound is a complex organic molecule that contains several functional groups, including a naphthylmethyl group, a 1,2,3-triazole ring, a carbonyl group, a piperidine ring, and a benzoxazole ring. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthylmethyl group and the benzoxazole ring are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The presence of the carbonyl group could potentially make it reactive towards nucleophiles, and the 1,2,3-triazole ring might be able to act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the functional groups present. For example, the presence of the polar carbonyl group and the potentially charged 1,2,3-triazole ring could make the compound soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[1-(naphthalen-1-ylmethyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c32-26(30-14-12-19(13-15-30)25-27-22-10-3-4-11-24(22)33-25)23-17-31(29-28-23)16-20-8-5-7-18-6-1-2-9-21(18)20/h1-11,17,19H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDZFVPGPKPRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CN(N=N4)CC5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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